5-Bromo-2h-chromen-2-one
Overview
Description
5-Bromo-2h-chromen-2-one is a chemical compound with the CAS Number: 38169-99-2. It has a molecular weight of 225.04 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C9H5BrO2 . The InChI key is ZBZOUPQOVMAVPH-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
G Protein-Coupled Receptor Agonists
5-Bromo-2H-chromen-2-one derivatives have been identified as agonists of G protein-coupled receptor 35 (GPR35), which is significant in pharmacology and biochemistry. These compounds have been studied for their potential in creating more effective GPR35 agonists, which can have various therapeutic implications (Wei et al., 2017).
Synthetic Chromene Derivatives
Research has been conducted on the synthesis and characterization of compounds like dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate. These studies contribute to the understanding of the kinetics and mechanism involved in the synthesis of chromene derivatives, which are crucial in various fields including drug development (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Photophysical Studies
The photophysical properties of vertically π-expanded coumarins, which include derivatives of this compound, have been studied. These compounds demonstrate significant properties like large Stokes shift and excellent fluorescence quantum yield, making them important in the field of photophysics and materials science (Li et al., 2020).
Antimycobacterial and Antioxidant Activities
Research into the antimycobacterial and antioxidant activities of substituted halogenated coumarins, including this compound derivatives, has shown that these compounds exhibit significant biological activities. This research is pivotal in the development of new antimicrobial and antioxidant agents (Kasumbwe et al., 2014).
Anticancer Agents
Some derivatives of this compound have been synthesized and investigated for their potential as anticancer agents. These studies contribute to the ongoing research in oncology, particularly in the discovery of new therapeutic compounds (Ambati et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Coumarin derivatives, which include 5-bromo-2h-chromen-2-one, are known to interact with a variety of biological targets due to their diverse pharmacological activities .
Mode of Action
It’s worth noting that coumarin derivatives have been associated with various biological activities, including antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, and other activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with coumarin derivatives , it can be inferred that multiple biochemical pathways could potentially be influenced by this compound.
Result of Action
Some coumarin derivatives have shown promising antitumor activity against liver carcinoma (hepg2-1), suggesting potential cytotoxic effects at the molecular and cellular levels .
Properties
IUPAC Name |
5-bromochromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZOUPQOVMAVPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294276 | |
Record name | 5-bromo-2h-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38169-99-2 | |
Record name | NSC95691 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-bromo-2h-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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